1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1211592-05-0
VCID: VC0170673
InChI: InChI=1S/C13H19N3/c1-2-11(1)12-3-4-13(15-9-12)10-16-7-5-14-6-8-16/h3-4,9,11,14H,1-2,5-8,10H2
SMILES: C1CC1C2=CN=C(C=C2)CN3CCNCC3
Molecular Formula: C13H19N3
Molecular Weight: 217.316

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

CAS No.: 1211592-05-0

Cat. No.: VC0170673

Molecular Formula: C13H19N3

Molecular Weight: 217.316

* For research use only. Not for human or veterinary use.

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine - 1211592-05-0

Specification

CAS No. 1211592-05-0
Molecular Formula C13H19N3
Molecular Weight 217.316
IUPAC Name 1-[(5-cyclopropylpyridin-2-yl)methyl]piperazine
Standard InChI InChI=1S/C13H19N3/c1-2-11(1)12-3-4-13(15-9-12)10-16-7-5-14-6-8-16/h3-4,9,11,14H,1-2,5-8,10H2
Standard InChI Key DYQHSVOCWHRXAN-UHFFFAOYSA-N
SMILES C1CC1C2=CN=C(C=C2)CN3CCNCC3

Introduction

Chemical Structure and Properties

Structural Components

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine contains three key structural components that define its chemical nature:

  • A piperazine ring - a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions

  • A pyridine ring - a six-membered aromatic heterocycle with one nitrogen atom

  • A cyclopropyl group - a three-membered carbocyclic ring attached to the pyridine at position 5

The compound features a methylene bridge (-CH₂-) connecting the piperazine nitrogen at position 1 to the pyridine ring at position 2. This structural arrangement creates a flexible linkage between the two heterocyclic systems, potentially allowing for conformational adaptability when interacting with biological targets.

Theoretical Physical and Chemical Properties

Based on its structure, the following properties can be inferred:

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₃H₁₈N₃
Molecular WeightApproximately 216.31 g/mol
Physical StateLikely solid at room temperature
SolubilityPotentially soluble in polar organic solvents; may form salts with acids for improved water solubility
BasicityBasic due to piperazine and pyridine nitrogens
Hydrogen Bond Acceptors3 (nitrogen atoms)
Hydrogen Bond Donors1 (secondary amine in piperazine)

Related Compounds and Structural Analogs

Piperazine Derivatives in Medicinal Chemistry

The piperazine moiety is a common pharmacophore in many bioactive compounds. Similar structures have demonstrated diverse pharmacological activities. For instance, compounds containing the piperazine ring linked to heterocyclic systems have shown various biological activities including protein kinase inhibition.

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, also known as H-7, shares some structural features with our compound of interest, particularly the piperazine ring attached to a nitrogen-containing heterocycle. H-7 functions as a protein kinase C inhibitor, which inhibits superoxide release from human neutrophils stimulated with phorbol myristate acetate or synthetic diacylglycerol . This suggests that piperazine-heterocycle combinations can interact with enzyme systems, a property that might extend to 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

Cyclopropyl-Containing Heterocycles

The cyclopropyl group in the compound of interest is noteworthy as this structural feature often contributes to enhanced metabolic stability and binding affinity in drug molecules. N-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]pyrazin-2-yl]-6-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-4-amine represents a more complex structure that also contains a cyclopropylmethyl group attached to a piperazine nitrogen . Though substantially more complex, this compound demonstrates how cyclopropyl-piperazine combinations can be incorporated into larger molecular scaffolds with potential biological activity.

Therapeutic AreaRationale Based on Structure
CNS DisordersPiperazine-containing compounds frequently demonstrate activity in central nervous system pathways
AntimicrobialRelated heterocyclic systems have shown activity against various microbial targets
Kinase InhibitionSimilar structural motifs have demonstrated protein kinase inhibitory activity
Signal TransductionPotential involvement in cellular signaling pathways based on structural analogs

Analytical Characterization Methods

Spectroscopic Techniques

For comprehensive characterization of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, several analytical methods would be appropriate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the piperazine protons (typically 2.5-3.5 ppm), pyridine aromatic protons (7.0-8.5 ppm), cyclopropyl protons (0.5-1.5 ppm), and the methylene linker (approximately 3.5-4.5 ppm).

    • ¹³C NMR would confirm the carbon framework structure.

  • Mass Spectrometry:

    • Expected molecular ion peak at approximately m/z 216 corresponding to the molecular formula C₁₃H₁₈N₃

    • Characteristic fragmentation patterns involving cleavage at the methylene bridge

  • Infrared Spectroscopy:

    • Characteristic bands for C-N stretching vibrations from both piperazine and pyridine rings

    • Aromatic C=C and C=N stretching frequencies

Chromatographic Methods

Purification and analysis of the compound could employ:

  • High-Performance Liquid Chromatography (HPLC):

    • Likely retention behavior on reversed-phase columns

    • UV detection at wavelengths corresponding to the pyridine chromophore

  • Thin-Layer Chromatography (TLC):

    • Expected visualization with UV and common reagents for nitrogen-containing compounds

Research Limitations and Future Directions

Current Knowledge Gaps

The scientific literature appears to contain limited specific information on 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine. This suggests several research opportunities:

  • Synthesis and complete characterization of the compound

  • Determination of actual physical and chemical properties

  • Evaluation of biological activity profiles

  • Structure-activity relationship studies with systematic modifications

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